molecular formula C22H17BrClN3 B4304412 2-(4-bromophenyl)-7-chloro-1-ethyl-5-phenyl-1H-1,3,4-benzotriazepine

2-(4-bromophenyl)-7-chloro-1-ethyl-5-phenyl-1H-1,3,4-benzotriazepine

Cat. No.: B4304412
M. Wt: 438.7 g/mol
InChI Key: UHBSGOOTKYREAK-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-7-chloro-1-ethyl-5-phenyl-1H-1,3,4-benzotriazepine is a heterocyclic compound that belongs to the benzotriazepine class. This compound is characterized by its unique structure, which includes a benzotriazepine ring system substituted with bromophenyl, chloro, ethyl, and phenyl groups. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-7-chloro-1-ethyl-5-phenyl-1H-1,3,4-benzotriazepine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of an intermediate through the condensation of 4-bromobenzaldehyde with an appropriate amine, followed by cyclization with a chlorinated reagent to form the benzotriazepine core. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis. Key factors include the selection of cost-effective raw materials, the use of robust catalysts, and the implementation of efficient purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-7-chloro-1-ethyl-5-phenyl-1H-1,3,4-benzotriazepine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the bromophenyl group to a phenyl group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the bromine or chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzotriazepine oxides, while substitution reactions can produce a variety of derivatives with different functional groups replacing the bromine or chlorine atoms.

Scientific Research Applications

2-(4-bromophenyl)-7-chloro-1-ethyl-5-phenyl-1H-1,3,4-benzotriazepine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, given its unique chemical structure and biological activity.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-7-chloro-1-ethyl-5-phenyl-1H-1,3,4-benzotriazepine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(4-bromophenyl)-7-chloro-1-ethyl-5-phenyl-1H-1,3,4-benzotriazepine include other benzotriazepines with different substituents, such as:

  • 2-(4-fluorophenyl)-7-chloro-1-ethyl-5-phenyl-1H-1,3,4-benzotriazepine
  • 2-(4-methylphenyl)-7-chloro-1-ethyl-5-phenyl-1H-1,3,4-benzotriazepine

Uniqueness

The uniqueness of this compound lies in its specific substituents, which impart distinct chemical and biological properties. The presence of the bromophenyl and chloro groups, in particular, may enhance its reactivity and potential biological activity compared to similar compounds with different substituents.

Properties

IUPAC Name

2-(4-bromophenyl)-7-chloro-1-ethyl-5-phenyl-1,3,4-benzotriazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17BrClN3/c1-2-27-20-13-12-18(24)14-19(20)21(15-6-4-3-5-7-15)25-26-22(27)16-8-10-17(23)11-9-16/h3-14H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHBSGOOTKYREAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)Cl)C(=NN=C1C3=CC=C(C=C3)Br)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17BrClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-bromophenyl)-7-chloro-1-ethyl-5-phenyl-1H-1,3,4-benzotriazepine
Reactant of Route 2
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2-(4-bromophenyl)-7-chloro-1-ethyl-5-phenyl-1H-1,3,4-benzotriazepine
Reactant of Route 3
2-(4-bromophenyl)-7-chloro-1-ethyl-5-phenyl-1H-1,3,4-benzotriazepine
Reactant of Route 4
2-(4-bromophenyl)-7-chloro-1-ethyl-5-phenyl-1H-1,3,4-benzotriazepine
Reactant of Route 5
2-(4-bromophenyl)-7-chloro-1-ethyl-5-phenyl-1H-1,3,4-benzotriazepine
Reactant of Route 6
2-(4-bromophenyl)-7-chloro-1-ethyl-5-phenyl-1H-1,3,4-benzotriazepine

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